Methyl (3-azido-5-methoxyphenoxy)acetate
Description
Methyl (3-azido-5-methoxyphenoxy)acetate is a specialized organic compound characterized by a phenoxy backbone substituted with an azide (–N₃) group at the 3-position and a methoxy (–OCH₃) group at the 5-position, esterified with a methyl acetate moiety. Azide-functionalized compounds are pivotal in "click chemistry" due to their reactivity in cycloaddition reactions, enabling bioconjugation and polymer synthesis. The methoxy group enhances solubility and modulates electronic properties, while the ester group facilitates hydrolysis-dependent applications.
Properties
CAS No. |
114091-04-2 |
|---|---|
Molecular Formula |
C10H11N3O4 |
Molecular Weight |
237.21 g/mol |
IUPAC Name |
methyl 2-(3-azido-5-methoxyphenoxy)acetate |
InChI |
InChI=1S/C10H11N3O4/c1-15-8-3-7(12-13-11)4-9(5-8)17-6-10(14)16-2/h3-5H,6H2,1-2H3 |
InChI Key |
OJNCZIWPKWHZGP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)N=[N+]=[N-])OCC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (3-azido-5-methoxyphenoxy)acetate typically involves the following steps:
Starting Material: The synthesis begins with 3-hydroxy-5-methoxyphenol.
Azidation: The hydroxyl group is converted to an azido group using sodium azide (NaN₃) in the presence of a suitable solvent like dimethyl sulfoxide (DMSO).
Esterification: The azido compound is then esterified with methyl chloroacetate in the presence of a base such as potassium carbonate (K₂CO₃) to yield this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl (3-azido-5-methoxyphenoxy)acetate can undergo various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN₃) in DMSO.
Reduction: Lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) with hydrogen gas (H₂).
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Major Products
Substitution: Formation of various substituted phenoxyacetates.
Reduction: Formation of Methyl (3-amino-5-methoxyphenoxy)acetate.
Oxidation: Formation of Methyl (3-azido-5-hydroxyphenoxy)acetate.
Scientific Research Applications
Methyl (3-azido-5-methoxyphenoxy)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl (3-azido-5-methoxyphenoxy)acetate primarily involves its azido group, which can participate in click chemistry reactions. The azido group reacts with alkynes to form stable triazole rings, a process catalyzed by copper (I) ions. This reaction is highly specific and efficient, making it valuable for bioconjugation and material science applications.
Comparison with Similar Compounds
Azide-Containing Compounds
- Antiviral Activity: 3'-Azido-3'-deoxythymidine (AZT) inhibits HIV reverse transcriptase, blocking viral replication while sparing host cell function .
- Click Chemistry: Azide-alkyne cycloaddition is widely used in bioconjugation.
Methoxy and Ester Derivatives
- Agrochemicals : Methyl 2-(5-methoxy-2-sulfamoylphenyl)acetate demonstrates versatility in agrochemical synthesis, leveraging methoxy and sulfonamide groups for herbicidal activity .
- Solubility and Reactivity: Methoxy groups enhance solubility in polar solvents (e.g., ethyl acetate, methanol), as seen in triazine-based herbicides (), while ester groups enable controlled hydrolysis for prodrug designs.
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